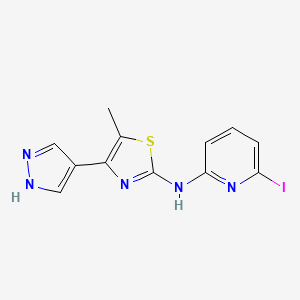
N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains iodine, pyridine, pyrazole, and thiazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple heteroatoms and functional groups makes it a versatile scaffold for the development of new pharmaceuticals and chemical probes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common approach is the sequential formation of the thiazole and pyrazole rings, followed by the introduction of the iodine and pyridine moieties. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the condensation of a thiourea derivative with a suitable α-haloketone under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Iodine and Pyridine Moieties: The final steps involve the iodination of the pyridine ring and the coupling of the pyridine and pyrazole-thiazole intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction at the thiazole or pyrazole rings, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds with extended conjugation.
科学的研究の応用
N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Chemical Biology: It can serve as a chemical probe to study biological processes involving pyridine, pyrazole, or thiazole-containing molecules.
Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure can be exploited in the design of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding to their active sites. The presence of multiple heteroatoms allows for the formation of hydrogen bonds and other interactions with biological targets, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(6-chloropyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- N-(6-bromopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
- N-(6-fluoropyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine
Uniqueness
N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding to biological targets. Additionally, the iodine atom can be readily replaced by other functional groups, making the compound a versatile intermediate in organic synthesis.
特性
分子式 |
C12H10IN5S |
|---|---|
分子量 |
383.21 g/mol |
IUPAC名 |
N-(6-iodopyridin-2-yl)-5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10IN5S/c1-7-11(8-5-14-15-6-8)18-12(19-7)17-10-4-2-3-9(13)16-10/h2-6H,1H3,(H,14,15)(H,16,17,18) |
InChIキー |
PNSONAAHYYTNML-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC2=NC(=CC=C2)I)C3=CNN=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














